N,2,6-trimethyl-4-nitroaniline
Description
Contextual Significance in Contemporary Organic Chemistry
N,2,6-trimethyl-4-nitroaniline, a derivative of aniline (B41778), holds importance in organic chemistry due to its unique molecular structure. The compound features a benzene (B151609) ring substituted with a nitro group (-NO2), an amino group (-NHCH3), and two methyl groups (-CH3). This specific arrangement of electron-withdrawing (nitro) and electron-donating (amino and methyl) groups on the aromatic ring creates a "push-pull" system. acs.org This electronic characteristic is central to its utility and makes it a valuable intermediate and building block in the synthesis of more complex molecules.
The presence of these functional groups allows for a variety of chemical transformations. The nitro group can be reduced to an amino group, while the amino group can undergo reactions such as diazotization, enabling the formation of azo compounds, which are pivotal in the dye industry. smolecule.com Furthermore, the aromatic ring itself can participate in electrophilic substitution reactions. The steric hindrance provided by the two methyl groups ortho to the amino group influences the regioselectivity of its reactions, a feature that synthetic chemists can exploit to achieve specific molecular architectures.
Overview of Historical and Emerging Research Trajectories
Historically, research focused on the synthesis and application of such compounds in the creation of pigments and dyes. smolecule.comwikipedia.org However, emerging research is expanding into new territories. A significant area of modern investigation is the study of its solvatochromic properties, where the color of the compound changes depending on the polarity of the solvent. researchgate.netresearchgate.net This phenomenon is tied to the "push-pull" nature of its electronic structure and has potential applications in the development of sensors and probes for chemical environments. acs.orgacs.org
Recent studies have also explored its role in more specialized areas of organic synthesis. For instance, it has been synthesized as part of research into self-immolative systems for the disclosure of reactive electrophilic alkylating agents. nih.gov This indicates a shift from traditional applications towards its use in sophisticated chemical systems and materials science.
Scope and Research Focus of this compound Investigations
Current research on this compound is multifaceted, primarily concentrating on its synthesis, structural characterization, and application as a functional molecule. Key areas of investigation include:
Synthetic Methodologies: Developing efficient and selective methods for its synthesis is an ongoing area of research. One documented method involves the methylation of N-(2,6-Dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide followed by hydrolysis. nih.gov
Spectroscopic and Physicochemical Properties: A significant portion of research is dedicated to understanding its electronic and photophysical properties. Studies often involve analyzing its UV-visible absorption spectra in various solvents to quantify its solvatochromic behavior. researchgate.netresearchgate.net This data is crucial for applications in nonlinear optics and as polarity probes.
Intermediate for Functional Materials: Researchers are utilizing this compound as a precursor for creating materials with specific properties. Its derivatives are investigated for their potential use in dyes, polymers, and other advanced materials where its unique electronic and structural characteristics can be harnessed. smolecule.com
The table below summarizes the key properties of this compound.
| Property | Data |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | This compound |
| Physical Appearance | Yellow Oil/Solid |
Data sourced from PubChem and other chemical databases. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.2 g/mol |
IUPAC Name |
N,2,6-trimethyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-8(11(12)13)5-7(2)9(6)10-3/h4-5,10H,1-3H3 |
InChI Key |
OJZSIHMWQJMHFS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=C1NC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N,2,6 Trimethyl 4 Nitroaniline
Established Reaction Pathways for N,2,6-trimethyl-4-nitroaniline Synthesis
The synthesis of this compound is primarily achieved through well-established reaction pathways that involve the modification of precursor molecules. These methods can be broadly categorized into N-methylation of substituted nitroanilines and functional group interconversions.
N-Methylation Strategies Employing Substituted Nitroaniline Precursors
A principal route for the synthesis of this compound involves the N-methylation of 2,6-dimethyl-4-nitroaniline (B101641). This process introduces a methyl group onto the nitrogen atom of the amino group.
One documented method involves the protection of the amino group of 2,6-dimethyl-4-nitroaniline as a sulfonamide, followed by methylation and subsequent deprotection. For instance, N-(2,6-Dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide can be treated with sodium hydride and iodomethane (B122720). nih.gov The sodium hydride acts as a base to deprotonate the sulfonamide, forming a nucleophilic anion that then reacts with iodomethane to introduce the methyl group. The resulting N-(2,6-Dimethyl-4-nitrophenyl)-N-methyl-4-methylbenzenesulfonamide is then deprotected using sulfuric acid to yield the final product, this compound. nih.gov
Alternative methylation procedures for similar substituted anilines have utilized reagents like dimethyl carbonate (DMC) in the presence of a catalyst such as zirconium oxychloride, which allows for the reaction to proceed under milder conditions. researchgate.net
| Precursor | Reagents | Product | Reference |
| N-(2,6-Dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide | 1. 60% Sodium hydride, Iodomethane, THF2. H₂SO₄, Water | This compound | nih.gov |
| Functionalized anilines | Dimethyl carbonate, ZrOCl₂·8H₂O | N-methylanilines | researchgate.net |
Functional Group Interconversions in Aromatic Nitro Compounds
Functional group interconversion (FGI) is a strategic approach in organic synthesis where one functional group is transformed into another. lkouniv.ac.inub.eduic.ac.ukresearchgate.net In the context of synthesizing this compound, this could involve a sequence of reactions starting from a more readily available aromatic compound.
A plausible, though not explicitly detailed for this specific compound, FGI pathway could begin with the nitration of mesitylene (B46885) (1,3,5-trimethylbenzene) to introduce a nitro group. google.com Subsequent reduction of the nitro group would yield 2,4,6-trimethylaniline (B148799). google.com This aniline (B41778) could then be subjected to a carefully controlled nitration to introduce a nitro group at the 4-position, followed by N-methylation. However, controlling the regioselectivity of the nitration of 2,4,6-trimethylaniline to selectively obtain the 4-nitro isomer would be a critical challenge. A more common approach involves the nitration of N-acetyl-2,6-dimethylaniline to direct the nitro group to the 4-position, followed by hydrolysis of the acetyl group and subsequent N-methylation.
Another example of FGI is the oxidation of an amino group to a nitro group. While various methods exist for the oxidation of anilines to nitroarenes using reagents like peracetic acid or sodium perborate, the direct application to N,2,6-trimethylaniline to produce the target compound is not prominently described and would require careful optimization to avoid side reactions. mdpi.com
Advanced and Emerging Synthetic Approaches
Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for the synthesis of substituted nitroanilines, focusing on regioselectivity and the use of catalytic systems.
Regioselective Synthesis Protocols and Optimization Parameters
Regioselectivity is a critical aspect of synthesizing polysubstituted aromatic compounds like this compound. Achieving the desired substitution pattern often requires careful selection of starting materials, reagents, and reaction conditions.
For instance, the synthesis of substituted aminomethyl o-nitroanilines has been achieved through a novel intermediate, 6-bromo-5-methyl-8-nitro-1,4-dihydrobenz[d] Current time information in Bangalore, IN.oxazin-2-one. acs.org This intermediate undergoes reaction with amines, likely proceeding through an azaquinodimethane intermediate, to yield the desired products with high regioselectivity. acs.org While not a direct synthesis of the title compound, this methodology highlights the potential of using carefully designed intermediates to control the position of incoming functional groups.
The optimization of reaction parameters such as solvent, temperature, and catalyst is crucial. For example, in the synthesis of 4,5-dialkoxy-2-nitroanilines, it was found that using the alcohol as both a reagent and a solvent under basic conditions led to a simple and efficient one-step synthesis with good to excellent yields. uj.edu.pl This approach avoids the use of less environmentally friendly solvents like DMF or DMSO. uj.edu.pl
Catalytic and Transition Metal-Mediated Routes in Nitroaniline Synthesis
Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis. nih.gov For the synthesis of nitroanilines, these methods offer potential advantages in terms of efficiency and selectivity.
While direct catalytic routes to this compound are not extensively documented, related transformations provide insight into potential strategies. For example, palladium-catalyzed Buchwald-Hartwig amination has been used for the synthesis of aniline derivatives from nitroarenes. acs.org This reaction involves the coupling of a nitroarene with an amine in the presence of a palladium catalyst and a suitable ligand.
Copper-catalyzed reactions have also been employed in the formation of C-N bonds. nih.gov For instance, copper(I) iodide can catalyze the denitrative coupling of nitroarenes with thiophenols. acs.org The development of similar catalytic systems for the N-methylation of 2,6-dimethyl-4-nitroaniline could offer a more efficient and milder alternative to traditional methods.
Furthermore, transition metals like copper and cobalt have been used in the form of nanocomposites to catalyze the reduction of nitroanilines to their corresponding phenylenediamines. bohrium.comresearchcommons.orgresearchgate.net While this is the reverse of the nitro group introduction, it demonstrates the utility of these metals in transformations involving the nitroaniline scaffold.
| Catalytic System | Reaction Type | Substrates | Products | Reference |
| Pd(acac)₂/BrettPhos | Buchwald-Hartwig amination | Nitroarenes, Amines | Aryl amines | acs.org |
| CuI | Denitrative C-S bond formation | Nitroarenes, Thiophenols | Aryl sulfides | acs.org |
| CuO/Co₃O₄ nanocomposites | Catalytic reduction | 4-nitroaniline (B120555) | p-phenylenediamine (B122844) | bohrium.com |
| CuFe₂O₄ nanoparticles | Catalytic reduction | 4-nitroaniline, 2-nitroaniline | p-phenylenediamine, o-phenylenediamine (B120857) | researchgate.net |
Chemical Reactivity and Transformation Studies of N,2,6 Trimethyl 4 Nitroaniline
Investigations into Functional Group Transformations of the Compound
Research into the functional group transformations of N,2,6-trimethyl-4-nitroaniline has primarily focused on the reactivity of its nitro and secondary amine moieties.
The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds. While this compound is expected to undergo reduction to form N1,2,6-trimethylbenzene-1,4-diamine, specific studies detailing this transformation for this particular compound are not extensively documented in the surveyed scientific literature.
However, the reactivity of closely related nitroanilines is well-established and provides a model for the expected transformations. The catalytic reduction of 4-nitroaniline (B120555), for instance, is a widely studied reaction, often proceeding with high efficiency using various catalytic systems. researchgate.net This reaction is typically a thermodynamically favorable process but requires a catalyst to overcome the kinetic barrier. researchgate.net Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. lookchem.com Another prevalent method is the use of reducing agents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a nanocatalyst. researchgate.net The reaction kinetics for the reduction of 4-nitroaniline using NaBH₄ are often observed to follow pseudo-first-order kinetics due to the use of an excess of the reducing agent. researchgate.net
The Zinin reduction, which employs negative divalent sulfur reagents (like sodium sulfide), is another classic method for reducing nitroarenes to aromatic amines and could be applicable. acs.org Given these precedents, it is highly probable that this compound can be converted to its corresponding diamine derivative under similar conditions.
Table 1: Representative Conditions for the Reduction of 4-Nitroaniline (Illustrative for a Related Compound)
| Catalyst/Reagent | Reductant | Solvent | Product | Notes | Reference |
| Silver Nanoparticles (AgNPs) | NaBH₄ | Aqueous | 4-Phenylenediamine | Catalytic reduction model reaction. | researchgate.net |
| Platinum-Nickel (Pt-Ni) | N₂H₄ | Aqueous (CTAB micelle) | 4-Aminophenol | Example of bimetallic catalyst. | researchgate.net |
| Sodium Sulfide (Na₂S) | - | Aqueous/Alcohol | Aniline (B41778) (from Nitrobenzene) | Zinin Reduction principle. | acs.org |
Disclaimer: The data in this table are for related nitroaromatic compounds and are provided for illustrative purposes, as specific studies on this compound were not found.
The secondary amine group in this compound is a key site for chemical modification. Its nucleophilicity allows for reactions such as alkylation and acylation.
A notable reaction is its conversion to N,N,2,6-tetramethyl-4-nitroaniline . This transformation involves the methylation of the secondary amine. Scientific literature indicates that this compound serves as a direct precursor for this downstream product. researchgate.net The methylation can be achieved using an alkylating agent like dimethyl sulfate. researchgate.net
Furthermore, the synthesis of this compound itself, as detailed in a study by Russell et al., involves the N-methylation of a protected precursor, N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, using sodium hydride and iodomethane (B122720). nih.govresearchgate.net This is followed by the deprotection of the resulting sulfonamide under acidic conditions (H₂SO₄) to yield the target secondary amine. nih.govresearchgate.net This synthetic route underscores the reactivity of the amine (or its protected form) towards alkylating agents.
The secondary amine can also react to form carbamates. In the same study, this compound was used as a reporter group in a self-immolative system, where its amine functionality was converted to a carbamoyl (B1232498) chloride using triphosgene, which then forms part of a larger molecular system. researchgate.net
Table 2: Documented Reactions of the Secondary Amine Functionality and its Precursors
| Starting Material | Reagents | Product | Reaction Type | Reference |
| N-(2,6-Dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide | 1. NaH, THF 2. Iodomethane | N-Methyl-N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide | N-Methylation | nih.govresearchgate.net |
| N-Methyl-N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide | H₂SO₄, H₂O, 40 °C | This compound | Deprotection (Hydrolysis) | nih.govresearchgate.net |
| This compound | Dimethyl sulfate | N,N,2,6-tetramethyl-4-nitroaniline | N-Methylation | researchgate.net |
| This compound | Triphosgene, Et₃N, Aliquat 336 | N-Methyl-N-(4-nitro-2,6-dimethylphenyl)carbamoyl chloride | Carbamate (B1207046) formation |
Reduction Reactions of the Nitro Moiety to Amino Groups
Aromatic Electrophilic and Nucleophilic Substitution Chemistry of this compound
The aromatic ring of this compound is significantly influenced by its substituents, which dictates its susceptibility to electrophilic and nucleophilic attack.
For aromatic electrophilic substitution , the ring is strongly deactivated. The para-nitro group is a powerful deactivating group due to its electron-withdrawing nature. The N-methylamino group is typically a strong activating group; however, in this case, its activating effect is likely diminished due to the steric hindrance from the two ortho-methyl groups, which can force the amine's lone pair out of conjugation with the aromatic ring. The combined effect of the potent deactivating nitro group and the sterically hindered, less activating amino group renders the ring electron-poor and thus, less reactive towards electrophiles. Any potential electrophilic attack would be directed to the positions ortho to the N-methyl group (positions 3 and 5), but these positions are already occupied by the nitro group (implicitly at position 4, with the amine at 1) and a methyl group, or are sterically crowded. Therefore, further electrophilic substitution on the ring is expected to be very difficult.
For aromatic nucleophilic substitution (SNAAr) , the reaction is favored by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex intermediate. The para-nitro group strongly facilitates this type of reaction. However, SNAAr reactions typically require a good leaving group (like a halide) on the ring. In this compound, there are no such leaving groups. A nucleophilic substitution for hydrogen (NASH) is a possibility but is generally less common.
While general principles suggest these reactivity patterns, specific experimental studies on the electrophilic or nucleophilic substitution reactions of this compound are not available in the reviewed literature.
Condensation Reactions and Formation of Derived Structures
Primary and secondary aromatic amines can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases) and enamines, respectively. lookchem.com For this compound, a condensation reaction with a carbonyl compound would involve its secondary amine.
However, the steric bulk imposed by the two ortho-methyl groups presents a significant challenge for such reactions. This steric hindrance can impede the approach of the carbonyl compound to the nitrogen atom, making the formation of a tetrahedral intermediate and subsequent dehydration difficult. While less-hindered anilines readily undergo these reactions, it is plausible that this compound would be significantly less reactive or require more forcing conditions.
An investigation into the condensation of 4-nitroaniline with 2,4,6-trimethoxybenzaldehyde (B41885) found that no Schiff base was formed, likely due to the decreased basicity of the amino group caused by the electron-withdrawing nitro group. This electronic deactivation, combined with the significant steric hindrance in this compound, makes successful condensation reactions unlikely under standard conditions. No specific studies documenting condensation reactions with this compound have been identified.
Elucidation of Reaction Mechanisms and Kinetics
Detailed mechanistic and kinetic studies specifically for the transformations of this compound are scarce. However, the work by Russell et al. provides some kinetic insights into the behavior of a system containing this molecule as a structural component. nih.gov
Advanced Spectroscopic and Structural Elucidation of N,2,6 Trimethyl 4 Nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of N,2,6-trimethyl-4-nitroaniline, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to each type of proton in the molecule. aip.orgnih.gov The aromatic region displays a singlet at δ 7.86 ppm, which integrates to two protons. This signal is assigned to the two equivalent aromatic protons (H-3 and H-5) on the benzene (B151609) ring. The equivalence arises from the symmetrical substitution pattern of the ring. A broad singlet observed at approximately δ 3.88 ppm corresponds to the single proton of the secondary amine (N-H) group. aip.orgnih.gov In the aliphatic region, two sharp singlets are present. The signal at δ 3.06 ppm is attributed to the three protons of the N-methyl group, while the signal at δ 2.33 ppm, integrating to six protons, corresponds to the two equivalent methyl groups at positions C-2 and C-6 of the aromatic ring. aip.orgnih.gov The absence of splitting for all signals is consistent with the substitution pattern, which eliminates adjacent, non-equivalent protons that would otherwise lead to spin-spin coupling.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.86 | Singlet (s) | 2H | Aromatic Protons (H-3, H-5) |
| 3.88 | Broad Singlet (br. s) | 1H | Amine Proton (N-H) |
| 3.06 | Singlet (s) | 3H | N-Methyl Protons (N-CH₃) |
| 2.33 | Singlet (s) | 6H | Aryl-Methyl Protons (C₂-CH₃, C₆-CH₃) |
| Data obtained in CDCl₃ at 400 MHz. aip.orgnih.gov |
The proton-decoupled ¹³C NMR spectrum, acquired in CDCl₃ at 100 MHz, provides further confirmation of the molecular structure by identifying the unique carbon environments. aip.orgnih.gov The spectrum shows six distinct signals. The carbon atom attached to the nitro group (C-4) and the carbon atom bonded to the nitrogen of the amine group (C-1) appear at δ 153.8 and δ 139.4 ppm, respectively. The two equivalent aromatic carbons bearing methyl groups (C-2 and C-6) resonate at δ 125.4 ppm, while the two equivalent unsubstituted aromatic carbons (C-3 and C-5) are observed at δ 124.9 ppm. aip.orgnih.gov In the aliphatic region, the carbon of the N-methyl group (N-CH₃) is found at δ 24.9 ppm, and the carbons of the two ortho-methyl groups (C₂-CH₃ and C₆-CH₃) are located at δ 19.6 ppm. aip.orgnih.gov
| Chemical Shift (δ) (ppm) | Assignment |
| 153.8 | C-4 (Aromatic C-NO₂) |
| 139.4 | C-1 (Aromatic C-N) |
| 125.4 | C-2, C-6 (Aromatic C-CH₃) |
| 124.9 | C-3, C-5 (Aromatic C-H) |
| 24.9 | N-CH₃ (N-Methyl Carbon) |
| 19.6 | C₂-CH₃, C₆-CH₃ (Aryl-Methyl Carbons) |
| Data obtained in CDCl₃ at 100 MHz. aip.orgnih.gov |
While one-dimensional ¹H and ¹³C NMR spectra are sufficient for the structural elucidation of this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for more complex molecules. These techniques establish correlations between protons (COSY) or between protons and carbons (HSQC, HMBC), helping to definitively piece together the molecular skeleton. For this compound, an HSQC experiment would confirm the direct attachment of the aromatic protons (δ 7.86) to their corresponding carbons (δ 124.9). An HMBC experiment would show long-range correlations, for instance, between the N-methyl protons and C-1, and between the aryl-methyl protons and carbons C-1, C-2, and C-3, solidifying the assignment of all quaternary carbons. While specific multi-dimensional NMR studies on this compound are not prominently reported in the literature, the application of these methods remains a standard approach for unambiguous structural verification.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of molecular bonds. These methods are complementary and provide a characteristic fingerprint of the functional groups present in a molecule.
The FTIR spectrum of this compound, measured using Attenuated Total Reflectance (ATR), displays several characteristic absorption bands that correspond to its specific functional groups. aip.orgnih.gov A distinct band at 3425 cm⁻¹ is assigned to the N-H stretching vibration of the secondary amine. The band at 2920 cm⁻¹ corresponds to the C-H stretching vibrations of the methyl groups. The strong absorptions at 1592 cm⁻¹ and 1352 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. aip.orgnih.gov The absorption at 1525 cm⁻¹ can be attributed to the N-H bending vibration. Aromatic C=C stretching vibrations are also observed in the spectrum. Additional bands in the fingerprint region, such as those at 1254, 1235, 1153, 1107, and 1029 cm⁻¹, correspond to various C-N stretching, C-H bending, and other skeletal vibrations. aip.orgnih.gov
| Wavenumber (cm⁻¹) | Assignment |
| 3425 | N-H Stretch |
| 2920 | C-H Stretch (Methyl) |
| 1592 | Asymmetric NO₂ Stretch |
| 1525 | N-H Bend |
| 1352 | Symmetric NO₂ Stretch |
| 1254, 1235, 1153, 1107, 1029 | Fingerprint Region (C-N stretch, C-H bend, etc.) |
| Data obtained via ATR. aip.orgnih.gov |
While specific experimental Raman spectra for this compound are not widely available in the surveyed literature, the technique is highly complementary to FTIR. Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. By analogy with related nitroaniline compounds, several characteristic Raman shifts would be expected. nih.govaip.org The symmetric stretching vibration of the nitro group, expected around 1352 cm⁻¹, would typically produce a very strong and sharp signal in the Raman spectrum. Aromatic ring stretching vibrations, particularly the ring "breathing" mode, would also be prominent. The C-H and N-H stretching vibrations, while visible, are generally weaker in Raman than in FTIR. Resonance Raman spectroscopy, which utilizes an excitation wavelength close to an electronic absorption band, could be used to selectively enhance vibrations associated with the nitroaniline chromophore. aip.orgaip.org
Fourier Transform Infrared (FTIR) Spectroscopic Characterization
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
The electronic absorption spectrum of nitroaniline derivatives is characterized by charge-transfer bands. In the case of this compound, the presence of the nitro group (-NO2) and the amino group (-NHCH3) on the benzene ring gives rise to distinct electronic transitions. Studies on similar compounds, such as 4-nitroaniline (B120555), show a significant absorption peak that can be influenced by the solvent environment and the presence of other functional groups. researchgate.netresearchgate.net The methyl groups at the ortho positions (2 and 6) can induce steric hindrance, potentially affecting the planarity of the molecule and, consequently, the electronic delocalization between the amino and nitro groups. This steric effect can lead to shifts in the absorption maxima compared to less substituted nitroanilines.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For aromatic amines, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org In the mass spectrum of this compound, the molecular ion peak would confirm its molecular formula, C9H12N2O2.
The fragmentation pattern is influenced by the functional groups present. The "ortho effect," a phenomenon observed in ortho-substituted nitroanilines, can lead to characteristic fragmentation pathways, such as the loss of a water molecule. ecut.edu.cnresearchgate.net For this compound, potential fragmentation could involve the loss of methyl radicals (·CH3), the nitro group (·NO2), or other small neutral molecules. The presence of the N-methyl group can also lead to specific fragmentation patterns. A detailed analysis of the tandem mass spectrometry (MS/MS) data would provide definitive insights into the fragmentation cascade of this molecule. ecut.edu.cn
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering a definitive view of the molecular structure, conformation, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis and Crystal Packing
Table 1: Representative Crystallographic Data for Related Nitroaniline Derivatives
| Compound | Crystal System | Space Group | Key Torsion Angle (°C-C-N-C) | Reference |
|---|---|---|---|---|
| Carbamate (B1207046) of N-methyl-2,6-dimethyl-4-nitroaniline | Orthorhombic | P2₁2₁2₁ | 81(1) or 88(1) | reading.ac.uk |
| Carbamate of N-methyl-4-nitroaniline | Monoclinic | P2₁/c | 41(1) | reading.ac.uk |
This table presents data for structurally similar compounds to infer potential crystallographic characteristics of this compound.
Intermolecular Interactions and Hydrogen Bonding Networks
The solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions. The primary interaction would likely be hydrogen bonding involving the amino group as a donor and the oxygen atoms of the nitro group as acceptors. In many nitroaniline derivatives, N—H···O hydrogen bonds are a dominant feature in the crystal packing, often leading to the formation of chains or more complex three-dimensional networks. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of N,2,6 Trimethyl 4 Nitroaniline
Density Functional Theory (DFT) Calculations
DFT has become a important tool in computational chemistry for predicting the properties of molecules. For N,2,6-trimethyl-4-nitroaniline, DFT calculations, often employing basis sets like 6-311++G(d,p) or cc-pVDZ, are used to model its behavior. researchgate.netresearchgate.netgrafiati.com
Optimized Molecular Geometries and Conformational Analysis
Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define its structure. researchgate.netsci-hub.se The presence of methyl groups at the 2 and 6 positions of the aniline (B41778) ring introduces steric hindrance, which can influence the planarity of the molecule and the orientation of the amino and nitro groups. mdpi.comresearchgate.net Comparing these theoretically optimized geometries with experimental data, such as that from X-ray crystallography, allows for validation of the computational methods used. sci-hub.seresearchgate.net
A study on related substituted anilines using DFT calculations has shown a good correlation between calculated and experimental geometric parameters. sci-hub.se For instance, in a similar molecule, N-(2-methyl-5-nitro-phenyl)benzamide, the bond lengths calculated using the B3LYP/6-311++G(d,p) method were found to be slightly higher than the experimental values. sci-hub.se
Table 1: Selected Calculated Geometric Parameters for a Related Substituted Nitroaniline This table is illustrative and based on findings for structurally similar compounds. Specific data for this compound would require dedicated calculations.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-N (amino) | ~1.40 |
| Bond Length | C-N (nitro) | ~1.48 |
| Bond Angle | C-N-C (amino) | ~120 |
| Dihedral Angle | Aromatic Ring - Nitro Group | Varies |
Data is synthesized from general findings in computational studies of similar molecules and should be considered illustrative. sci-hub.senih.gov
Electronic Structure and Charge Distribution Analysis
The electronic structure of this compound is characterized by the interplay between the electron-donating amino group and the electron-withdrawing nitro group, mediated by the aromatic ring. researchgate.net The methyl groups also contribute to the electronic properties through inductive and hyperconjugation effects. mdpi.com
Mulliken atomic charge analysis is a computational method used to quantify the distribution of electric charge among the atoms in a molecule. nih.gov This analysis reveals the electron-rich and electron-deficient regions, which are key to understanding the molecule's reactivity. In nitroanilines, the nitro group creates a significant electron deficiency on the aromatic ring, particularly at the ortho and para positions relative to it. researchgate.net The amino group, conversely, donates electron density to the ring. The methyl groups can further modulate this charge distribution. mdpi.com
Theoretical Prediction and Assignment of Vibrational Spectra
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. nih.gov These predicted frequencies can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to assign the observed spectral bands to specific vibrational modes. researchgate.netnih.gov For related nitroaniline compounds, DFT calculations have shown good agreement between the calculated and observed vibrational spectra. nih.govnih.gov This allows for a detailed understanding of the molecule's dynamics and the influence of its various functional groups on its vibrational properties.
Frontier Molecular Orbital (FMO) Theory Analyses
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. imperial.ac.ukyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO-LUMO Energy Gaps and Their Implications for Reactivity
The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.comthaiscience.info The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons, acting as an electrophile. youtube.comthaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower stability. nih.gov Conversely, a larger HOMO-LUMO gap implies greater stability. nih.gov For molecules with donor-acceptor character like this compound, the HOMO is typically localized on the electron-donating part (the trimethylated amino-aromatic system), while the LUMO is centered on the electron-accepting part (the nitro group). researchgate.net The energy gap influences the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Anilines This table provides example data from related compounds to illustrate the concepts. Values are typically calculated in electron volts (eV).
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| p-Nitroaniline | -6.5 to -7.0 | -2.0 to -2.5 | 4.0 to 5.0 |
| p-Aminoaniline | -5.0 to -5.5 | -0.5 to -1.0 | 4.0 to 5.0 |
Data is synthesized from general findings in computational studies of similar molecules and should be considered illustrative. thaiscience.infotci-thaijo.org
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a guide to the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). tci-thaijo.orgnih.gov
For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating these as likely sites for electrophilic attack. tci-thaijo.orgnih.gov Regions of positive potential (typically colored blue) would be expected near the hydrogen atoms of the amino group and potentially the methyl groups, suggesting these as sites for nucleophilic attack. nih.gov The MEP surface provides a comprehensive picture of the molecule's charge landscape and is a valuable tool for predicting intermolecular interactions and chemical reactivity. tci-thaijo.orgnih.gov Studies on similar molecules like 2,5-dimethyl-4-nitroaniline (B186552) show a high electron density on the aniline ring. biosynth.com
Quantum Chemical Parameters and Reactivity Descriptors
Theoretical studies employing quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of this compound. Density Functional Theory (DFT) is a widely used method for such investigations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to provide a balance between accuracy and computational cost. sci-hub.seresearchgate.net These calculations yield valuable insights into the molecule's frontier molecular orbitals (FMOs), global reactivity descriptors, and other electronic properties that govern its chemical behavior.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key FMOs that dictate a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests a molecule is more polarizable and reactive. eurjchem.com
For this compound, the presence of an electron-donating amino group (with its associated methyl groups) and an electron-withdrawing nitro group on the benzene (B151609) ring significantly influences the energies and distributions of the HOMO and LUMO. The HOMO is generally expected to be localized on the electron-rich aniline moiety, while the LUMO is anticipated to be concentrated around the electron-deficient nitrobenzene (B124822) portion of the molecule. This separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) from the donor to the acceptor group, a characteristic feature of push-pull nitroaniline systems.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity and stability. These descriptors are derived based on Koopmans' theorem and include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). thaiscience.inforesearchgate.net
Ionization Potential (I) and Electron Affinity (A) are directly related to the HOMO and LUMO energies (I ≈ -E_HOMO and A ≈ -E_LUMO).
Electronegativity (χ) measures the power of a molecule to attract electrons.
Chemical Potential (μ) is the negative of electronegativity and indicates the tendency of electrons to escape from a system.
Global Hardness (η) and Global Softness (S) are measures of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small gap and are more reactive. eurjchem.com
Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from the environment. thaiscience.info
The calculated values of these parameters provide a comprehensive picture of the chemical reactivity of this compound. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile, which is consistent with the presence of the electron-withdrawing nitro group.
The following tables present a representative set of quantum chemical parameters and reactivity descriptors that would be obtained from a typical DFT calculation on this compound.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| E_HOMO | Value |
| E_LUMO | Value |
| Energy Gap (ΔE) | Value |
Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations.
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Value (eV) |
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Electronegativity (χ) | Value |
| Chemical Potential (μ) | Value |
| Global Hardness (η) | Value |
| Global Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations.
These theoretical investigations provide a fundamental understanding of the electronic characteristics and reactivity patterns of this compound, which is essential for predicting its behavior in various chemical environments and for the rational design of new materials with specific properties.
Functional Derivatives and Analogs of N,2,6 Trimethyl 4 Nitroaniline
Synthesis and Characterization of Substituted N-Alkyl-Nitroaniline Derivatives
The synthesis of N,2,6-trimethyl-4-nitroaniline and its analogs can be achieved through several strategic routes, most commonly involving N-alkylation of a pre-existing aniline (B41778) or the construction of the substituted aromatic ring.
A direct and selective monomethylation of 2,6-dimethyl-4-nitroaniline (B101641) is not straightforward. A common strategy involves the protection of the amino group, followed by methylation and deprotection. An alternative approach involves the methylation of a sulfonamide precursor. For instance, this compound can be synthesized from N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide by reaction with sodium hydride and iodomethane (B122720) in tetrahydrofuran (B95107) (THF). nih.gov More direct N-methylation of substituted nitroanilines can be accomplished using methyl triflate (MeOTf) in hexafluoroisopropanol (HFIP), a method that has proven effective for producing various N-methylated nitroaniline derivatives in good yields. nih.gov
A versatile method for creating a wide range of N,N,2,6-tetrasubstituted 4-nitroanilines is the Three-Component Ring Transformation (TCRT). kochi-tech.ac.jpmdpi.com This approach utilizes 1-methyl-3,5-dinitro-2-pyridone as a synthetic equivalent of the unstable nitromalonaldehyde. When reacted with an aliphatic ketone and an amine (such as a dialkylammonium acetate), this method allows for the simultaneous construction of the benzene (B151609) ring and modification of the amino group, yielding N,N,2,6-tetrasubstituted 4-nitroanilines. kochi-tech.ac.jpmdpi.com This method is notable for its ability to introduce varied substituents at the 2- and 6-positions of the aniline ring by simply changing the ketone component. kochi-tech.ac.jp
The characterization of these derivatives relies on standard spectroscopic techniques. The 1H NMR spectrum of N,2,6-trimethyl-3-nitroaniline, an isomer of the target compound, shows characteristic signals for the aromatic protons, a broad singlet for the N-H proton, and singlets for the three methyl groups. nih.gov Similarly, the 13C NMR provides distinct signals for each carbon atom, confirming the substitution pattern. nih.gov Infrared (FTIR) spectroscopy reveals characteristic absorption bands for N-H stretching, and the symmetric and asymmetric stretches of the nitro group. mdpi.com
Table 1: Synthesis of Selected N-Alkyl-Nitroaniline Derivatives
| Compound | Starting Material(s) | Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|
| This compound | N-(2,6-Dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide | 1) 60% NaH, 2) CH₃I, THF, rt, overnight | Not specified | nih.gov |
| N,2-Dimethyl-4-nitroaniline | 2-Methyl-4-nitroaniline | MeOTf, HFIP, rt | 72% | nih.gov |
| N,2,6-Trimethyl-3-nitroaniline | 2,6-Dimethyl-3-nitroaniline | MeOTf, HFIP, rt | 77% | nih.gov |
| N-Methyl-2,4-dinitroaniline | 2,4-Dinitrochlorobenzene | Excess methylamine, ethanol-water | 93% | scispace.com |
| N-Methyl-2,6-dinitroaniline | 2,6-Dinitrochlorobenzene | Excess methylamine, ethanol-water, reflux | 89% | scispace.com |
| 2,6-Dimethyl-4-nitro-N-propylaniline | Dinitropyridone, 2-pentanone, propylamine | Propylamine, Acetic Acid, reflux, 24h | 99% | kochi-tech.ac.jp |
Comparative Studies of Structure-Reactivity Relationships in Analogs
The reactivity and physical properties of this compound and its analogs are profoundly influenced by the interplay of steric and electronic effects. The substitution pattern on the aniline ring dictates the molecule's conformation, which in turn governs the extent of electronic communication between the donor (amino) and acceptor (nitro) groups.
A critical structural feature in this class of compounds is the planarity of the system. The energetically optimal conformation of aromatic amines is a compromise between the pyramidal sp³ hybridization of the nitrogen atom and the planar sp² hybridization that maximizes resonance with the aromatic ring. researchgate.net In N,N-dimethyl-4-nitroaniline derivatives, the introduction of even a single substituent into the ortho-position (adjacent to the amino group) forces the dimethylamino group into a trigonal-pyramidal configuration and causes it to twist significantly out of the plane of the benzene ring. researchgate.net This steric inhibition of resonance disrupts the π-conjugation. In contrast, analogs with substituents in the meta-position remain essentially planar. researchgate.net
This conformational change has direct consequences for the electronic properties. The electron-donating strength of an amino group is maximized when it is coplanar with the aromatic ring, allowing for effective delocalization of the nitrogen lone pair. Studies using ¹³C-NMR spectroscopy have shown that ortho-substitution systematically decreases the electron-donor properties of the amino group. researchgate.net In highly hindered compounds like N,N,2,6-tetramethylaniline, the amino group exhibits very weak electron-donor properties due to severe steric hindrance that forces it out of planarity. researchgate.net This principle directly applies to this compound, where the two ortho-methyl groups are expected to reduce the electron-donating capacity of the N-methylamino group compared to an unhindered analog like N-methyl-4-nitroaniline. nih.govresearchgate.net
These structure-property relationships are summarized below:
Table 2: Structure-Property Relationships in Substituted Nitroanilines
| Structural Feature | Observed Effect | Consequence | Reference |
|---|---|---|---|
| Ortho-substitution (e.g., -CH₃) | Forces amino group out of the aromatic plane (increased pyramidalization and twist). | Reduces resonance (steric inhibition of resonance), decreasing the electron-donating strength of the amino group. | researchgate.netresearchgate.net |
| Meta-substitution | Amino group remains largely planar with the aromatic ring. | Maintains effective resonance between donor and acceptor groups. | researchgate.net |
| N-Alkylation (e.g., -CH₃ vs. -H) | Increases the inductive (+I) effect of the amino group. | Enhances the overall electron-donating character, provided steric hindrance is minimal. | researchgate.net |
| Para-nitro group | Acts as a strong electron-withdrawing group (-R effect). | Creates a "push-pull" system, enhancing intramolecular charge transfer (ICT) and leading to significant nonlinear optical (NLO) properties. | acs.orgresearchgate.net |
Design Principles for Modifying Reactivity and Properties Through Derivatization
The modification of this compound and its analogs is often guided by principles aimed at tuning their properties for specific applications, particularly in the field of nonlinear optics (NLO). rsc.orgscielo.org.mx Organic NLO materials rely on molecules with large hyperpolarizabilities, a property that is directly linked to their electronic structure. researchgate.net The "push-pull" architecture, consisting of an electron donor (D) and an electron acceptor (A) group connected by a π-conjugated bridge (D-π-A), is the fundamental design concept for these materials. rsc.orgscielo.org.mx
Key design principles for modifying the properties of nitroaniline derivatives include:
Tuning Donor and Acceptor Strength: The magnitude of the NLO response is highly dependent on the strength of the electron donor and acceptor groups. Replacing the N-methyl group with stronger donors or modifying the nitro group can significantly alter the intramolecular charge transfer (ICT) and, consequently, the hyperpolarizability. researchgate.net For example, swapping a methyl substituent for a methoxy (B1213986) group has been shown to increase the first hyperpolarizability in related systems. mdpi.com
Controlling Molecular Geometry and Conjugation: As established, steric hindrance plays a crucial role. The introduction of ortho-substituents that force the donor group out of planarity disrupts the D-π-A conjugation, which generally leads to a decrease in molecular hyperpolarizability. researchgate.net Therefore, a key design principle for maximizing NLO response is to maintain the planarity of the conjugated system. This can be achieved by avoiding bulky ortho-substituents or by using structural constraints to enforce a planar conformation. researchgate.netresearchgate.net
Modifying the π-Conjugated Bridge: The length and nature of the π-system connecting the donor and acceptor groups are critical variables. Extending the conjugation pathway, for instance by inserting additional double or triple bonds between the aniline ring and other groups, can lower the HOMO-LUMO energy gap and enhance the NLO response. scielo.org.mx
Computational Modeling: The synthesis of novel functional materials is often preceded by theoretical modeling. researchgate.net Techniques like Density Functional Theory (DFT) allow for the prediction of properties such as dipole moments, polarizabilities, and hyperpolarizabilities (β). rsc.orgscielo.org.mx This computational approach enables the in silico screening of many potential derivatives, allowing researchers to identify and prioritize candidate molecules with desirable properties before undertaking synthetic efforts. researchgate.netscielo.org.mx
By systematically applying these principles—manipulating donor/acceptor strength, controlling steric effects to ensure planarity, and optimizing the π-bridge—researchers can rationally design and synthesize novel nitroaniline derivatives with tailored reactivity and enhanced optical or electronic properties.
Applications of N,2,6 Trimethyl 4 Nitroaniline in Chemical Synthesis and Materials Science
Utility as a Synthetic Precursor in Organic Chemistry
The chemical structure of N,2,6-trimethyl-4-nitroaniline, featuring a reactive amino group, a strong electron-withdrawing nitro group, and sterically hindering methyl groups, makes it a valuable precursor in organic synthesis.
While direct, large-scale industrial use of this compound for specific dyes is not widely documented, its structural characteristics are analogous to other substituted anilines that are fundamental in the dye industry. Aromatic amines are key precursors for azo dyes, which are formed via diazotization of the amine followed by coupling with an electron-rich partner. The nitro group and methyl groups on the this compound ring would act as auxochromes and modifiers, influencing the final color, fastness, and solubility of the resulting dye.
For instance, related compounds like 2,4,6-trimethylaniline (B148799) and 2,4-dimethyl-6-nitroaniline (B108702) are known intermediates for dyes and organic pigments. wikipedia.orgchemicalbook.com The reduction of the nitro group in nitroanilines to a second amino group yields diamines, which are also precursors for various dyes. rsc.org Therefore, this compound serves as a potential building block for creating custom dyes with specific spectral properties. Furthermore, research into para-nitroaniline-functionalized organic-inorganic hybrid materials highlights their potential as protected pigments, a role that this compound could also fulfill. rsc.orgresearchgate.net
The reactivity of this compound allows for its use as a monomer or a modifying agent in polymer science. Its amino group can react with compounds like epoxides or acid anhydrides to be incorporated into polymer backbones.
A significant application route involves the chemical reduction of the nitro group. The catalytic reduction of 4-nitroanilines is an established method to produce p-phenylenediamines. rsc.org These resulting diamines are crucial monomers for the synthesis of high-performance polymers, such as aramid fibers and polyimides. The presence of the methyl groups on the aromatic ring, as in the case of this compound, can be used to tune the properties of the final polymer, for example, by increasing solubility and modifying the thermal characteristics.
Additionally, aniline (B41778) derivatives are used as precursors for antioxidants and stabilizers in plastics and rubber. lookchem.com N-Methyl-4-nitroaniline, a structurally similar compound, is noted for its role in polymer stabilization. chemicalbook.com The amine functionality allows these molecules to interrupt degradation pathways caused by oxidation, heat, or UV light, thereby extending the material's lifespan.
Role in the Synthesis of Dyes and Pigments
Integration in Advanced Materials Systems
The specific electronic and steric properties of this compound make it suitable for integration into advanced functional materials.
A prominent application of this compound is as a chromophoric reporter group in self-immolative systems. These are molecular constructs designed to disassemble and release a payload or signal in response to a specific trigger. In this context, the aniline's nitrogen is typically part of a carbamate (B1207046) linker.
Research has shown that the stability and release rate of the reporter group are highly dependent on the substitution pattern of the nitroaniline unit. The ortho-methyl groups in this compound introduce steric hindrance that imparts a twist in the N-C aromatic bond. This twist reduces the electronic resonance of the carbamate nitrogen's lone pair with the aromatic ring, making the carbamate less susceptible to premature degradation and thus more stable. This controlled stability is crucial for creating reliable chemical sensors, for example, for detecting reactive electrophilic alkylating agents. Upon a triggering event, the system undergoes a cascade of reactions, culminating in the release of the colored this compound, providing a visual or spectrophotometric signal.
Table 1: Influence of Substituents on Self-Immolative System Stability
| Feature | Observation | Implication |
|---|---|---|
| Ortho-Methyl Groups | Impart a twist on the N-C (aromatic) bond, reducing resonance. | Increases the stability of the carbamate linker, preventing false-positive signals. |
| Para-Nitro Group | Acts as a strong electron-withdrawing group and is essential for the chromophoric (color) properties. | Enables colorimetric detection upon release of the reporter group. |
| N-Methyl Group | The tertiary amine structure influences the electronic properties and stability of the overall system. | Fine-tunes the balance between stability and reactivity for specific applications. |
Organic-inorganic hybrid materials combine the properties of both components, such as the processability and functionality of organic molecules with the durability and stability of an inorganic matrix. csic.es Nitroanilines are of interest in this area due to their chromophoric properties.
Studies have demonstrated the synthesis of hybrid materials by covalently linking para-nitroaniline to a silica (B1680970) (inorganic) matrix through a sol-gel process. rsc.orgresearchgate.net In these systems, the nitroaniline moiety acts as a protected pigment. The silica network shields the chromophore from aggressive chemical environments, such as strong acids. rsc.orgresearchgate.net While research has focused on simpler nitroanilines, the same principles apply to this compound. It can be functionalized with a silane (B1218182) coupling agent and then incorporated into an inorganic framework like silica or titania. The methyl groups would further enhance the stability and modify the interaction of the chromophore within the inorganic matrix, potentially leading to pigments with superior durability for specialized coatings and composites.
In the field of organic electronics, aniline derivatives are crucial building blocks for charge-transporting materials, particularly hole-transporting materials (HTMs) used in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
This compound can serve as a precursor to components used in these materials. For example, high-performance HTMs like poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) incorporate a trimethylphenylamine unit, which is structurally related. vu.lt The synthesis of such complex molecules often starts from simpler building blocks. The reduction of the nitro group on this compound would yield the corresponding diamine, a versatile intermediate for synthesizing larger, conjugated systems required for efficient charge transport.
Furthermore, research on novel HTMs has shown that derivatives of Tröger's base, which can be synthesized from precursors like 2-methyl-4-nitroaniline, exhibit excellent performance in PSCs. vu.lt These findings underscore the potential of nitroaniline derivatives as foundational molecules in the design of new, cost-effective, and stable materials for advanced electronic applications. The specific substitution on this compound offers a route to tune the electronic properties, solubility, and glass transition temperature of the final HTM. vu.lt
Exploration in Organic-Inorganic Hybrid Materials
Research into Catalytic Applications
The exploration of this compound in the realm of catalysis is an area of growing scientific interest. Researchers are investigating its potential both as a directing group in catalytic reactions and as a ligand in the formation of catalytically active metal complexes.
Studies in Catalytic Reduction Reactions Involving Nitroaromatics
The catalytic reduction of nitroaromatic compounds to their corresponding amines is a fundamentally important transformation in organic synthesis, with wide-ranging applications in the production of dyes, pharmaceuticals, and agrochemicals. rsc.orgrsc.org The reduction of nitroanilines, in particular, has garnered significant attention as the resulting phenylenediamines are valuable industrial intermediates. rsc.org
The chemical reduction of nitroaromatics is a thermodynamically favorable process; however, it is often kinetically slow and requires a catalyst to overcome the activation energy barrier. rsc.org A variety of catalytic systems have been developed for this purpose, often employing transition metal nanoparticles as the active catalyst. These reactions are typically monitored by observing the disappearance of the characteristic UV-Vis absorbance of the nitroaromatic compound.
Numerous studies have focused on the catalytic reduction of isomers of nitroaniline, such as 4-nitroaniline (B120555) and 2-nitroaniline, which serve as model substrates to evaluate the efficacy of new catalysts. acs.orgnih.govresearchcommons.org These studies provide a strong framework for understanding the potential catalytic reduction of this compound.
The general mechanism for the catalytic reduction of nitroaromatics using a reducing agent like sodium borohydride (B1222165) (NaBH₄) on a metal nanoparticle surface involves several steps. First, both the nitroaromatic compound and the borohydride ions adsorb onto the surface of the catalyst. The catalyst then facilitates the transfer of electrons from the borohydride to the nitro group, leading to its stepwise reduction.
While specific studies on the catalytic reduction of this compound are not extensively documented, the established methodologies for other nitroanilines are directly applicable. For example, the synthesis of 2,4,6-trimethylaniline involves the nitration of mesitylene (B46885) followed by the catalytic hydrogenation of the resulting 2,4,6-trimethyl nitrobenzene (B124822). wikipedia.orggoogle.com This demonstrates the feasibility of reducing a sterically hindered nitro group on a trimethyl-substituted benzene (B151609) ring.
The table below summarizes findings from studies on the catalytic reduction of related nitroaniline compounds, which can be considered indicative of the expected outcomes for this compound under similar conditions.
| Catalyst | Substrate | Reducing Agent | Key Findings | Reference |
| Co(II) complex | 4-Nitroaniline | NaBH₄ | The reduction was slow without a catalyst. The Co(II) complex significantly increased the reaction rate, which was monitored by the decrease in absorbance at 381 nm. | acs.org |
| CuFe₂O₄ Nanoparticles | 4-Nitroaniline | NaBH₄ | The catalyst showed high efficiency, with a 96.5% conversion to p-phenylenediamine (B122844) in 40 seconds. The catalyst was magnetically separable and reusable. | nih.govresearchcommons.org |
| CuFe₂O₄ Nanoparticles | 2-Nitroaniline | NaBH₄ | A 95.6% conversion to o-phenylenediamine (B120857) was achieved in 90 seconds. | nih.govresearchcommons.org |
| Fe₃O₄-Au Nanoparticles | p-Nitroaniline | 2-propanol/H₂O | The catalyst led to the oligomerization of p-nitroaniline via azo bonding, with a 97% conversion. The reaction followed pseudo-first-order kinetics. | acs.orgnih.gov |
These studies highlight the effectiveness of various metal-based catalysts in the reduction of nitroanilines. The specific reaction rates and product distributions for the catalytic reduction of this compound would be dependent on the chosen catalyst, solvent system, and reaction conditions. Further research in this area could lead to efficient and selective methods for the synthesis of N,2,6-trimethyl-1,4-benzenediamine, a potentially valuable chemical intermediate.
Analytical Methodologies for N,2,6 Trimethyl 4 Nitroaniline in Research Contexts
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental for the separation of N,2,6-trimethyl-4-nitroaniline from complex mixtures, ensuring accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) Coupled with Ultraviolet Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds, including this compound. chromatographyonline.comthermofisher.com This method offers high resolution and sensitivity, making it suitable for both qualitative and quantitative assessments.
In a typical HPLC setup for the analysis of nitroanilines, a reverse-phase (RP) column, such as a C18 column, is employed. chromatographyonline.comsielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, can be utilized to achieve optimal separation of compounds with varying polarities.
Ultraviolet (UV) detection is commonly paired with HPLC for the analysis of nitroaromatic compounds due to the presence of chromophores in their molecular structure. chromatographyonline.com The nitro group and the aromatic ring in this compound are expected to exhibit strong absorbance in the UV region. The selection of an appropriate detection wavelength is critical for maximizing sensitivity and selectivity. For many nitroanilines, this wavelength is in the range of 254 nm to 400 nm. nih.gov
The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. For instance, in the analysis of similar nitroaniline compounds, specific retention times are used for their identification under defined chromatographic conditions. While specific retention time data for this compound is not widely published, it can be determined experimentally using a reference standard.
Table 1: Illustrative HPLC Parameters for Nitroaniline Analysis This table provides a general example of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Spectroscopic Detection and Quantification Techniques
Spectroscopic techniques are invaluable for the structural elucidation and quantification of this compound.
Application of FTIR and Raman Spectroscopy for Compound Identification and Analysis
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular vibrations of a compound, effectively serving as a "molecular fingerprint." researchgate.netnih.gov
In the FTIR spectrum of a nitroaniline derivative, characteristic absorption bands corresponding to specific functional groups are expected. For this compound, key vibrational modes would include:
N-H stretching vibrations of the primary amine group, typically appearing in the range of 3300-3500 cm⁻¹.
C-H stretching vibrations of the methyl groups and the aromatic ring.
N-O stretching vibrations of the nitro group, which are usually strong and appear as two distinct bands for asymmetric and symmetric stretching, often in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. researchgate.net
C=C stretching vibrations within the aromatic ring.
Raman spectroscopy provides complementary information to FTIR. covalentmetrology.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the nitro and amino groups, as well as the substituted benzene (B151609) ring.
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and assist in the assignment of the experimental FTIR and Raman bands. nih.govscholarsresearchlibrary.com
Table 2: Expected Characteristic Vibrational Frequencies for this compound Based on typical values for substituted nitroanilines.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1335 - 1385 |
| Methyl (CH₃) | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
UV-Vis Spectrophotometric Analysis in Quantitative Research
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of aromatic compounds in solution. researchgate.net It is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.
This compound, with its conjugated system of the aromatic ring, the amino group, and the nitro group, is expected to absorb strongly in the UV-Vis region. The UV-Vis spectrum would show one or more absorption maxima (λmax), which are characteristic of the electronic transitions within the molecule. For instance, p-nitroaniline exhibits a strong absorption peak around 380 nm. nih.gov The λmax for this compound can be experimentally determined by scanning a dilute solution of the pure compound over a range of wavelengths.
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often low-cost approach for the detection of electroactive compounds like this compound. researchgate.netajol.info The nitro group in the molecule is readily reducible, making it a good target for electrochemical analysis.
Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the redox behavior of this compound. In these methods, a potential is applied to a working electrode, and the resulting current is measured. The reduction of the nitro group to a hydroxylamine (B1172632) or an amino group produces a characteristic peak in the voltammogram.
The peak potential provides qualitative information about the analyte, while the peak current is proportional to its concentration. Modified electrodes, such as those incorporating nanoparticles or conductive polymers, can be used to enhance the sensitivity and selectivity of the detection. researchgate.netrsc.org
Development of Advanced Analytical Protocols for Research Applications
Research in analytical chemistry is continuously focused on developing more advanced and efficient protocols. For the analysis of this compound, this could involve several areas:
Coupling HPLC with Mass Spectrometry (LC-MS): This powerful combination provides not only separation and quantification but also definitive identification based on the mass-to-charge ratio of the analyte and its fragments. nih.gov
Development of Novel Sorbents for Solid-Phase Extraction (SPE): On-line or off-line SPE can be used to preconcentrate this compound from dilute samples and remove interfering matrix components, thereby improving the detection limits and accuracy of subsequent analyses. chromatographyonline.comthermofisher.com
Miniaturized Analytical Systems: The development of microfluidic devices ("lab-on-a-chip") for the analysis of nitroaromatic compounds could lead to faster analysis times, lower reagent consumption, and portability.
Fluorescent Sensors: The design of novel fluorescent probes that exhibit a change in their emission properties upon binding to this compound could offer highly sensitive and selective detection methods. researchgate.net
These advanced protocols aim to improve the speed, sensitivity, selectivity, and cost-effectiveness of the analytical methodologies for this compound in diverse research applications.
Q & A
Q. What are the common synthetic routes for preparing N,2,6-trimethyl-4-nitroaniline, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves nitration of N,2,6-trimethylaniline. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration or decomposition.
- Purification : Recrystallize from ethanol/water to isolate the product.
- Critical Parameters : Control temperature (exothermic reaction), stoichiometry (1:1 molar ratio of substrate to HNO₃), and reaction time (2–4 hours).
- Validation : Confirm purity (>97%) via HPLC (C18 column, UV detection at 254 nm) and structural integrity via ¹H/¹³C NMR (e.g., methyl proton signals at δ 2.2–2.5 ppm) .
Q. What analytical techniques are essential for characterizing this compound, and how do they validate structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 7.5–8.2 ppm). ¹³C NMR confirms nitro group attachment (C-NO₂ at ~148 ppm).
- Mass Spectrometry : ESI-MS detects [M+H]⁺ at m/z 181.2 (theoretical: 180.21).
- HPLC : Retention time comparison with standards (e.g., 4-nitroaniline) ensures purity.
- Cross-Validation : Use deuterated analogs (e.g., 4-nitroaniline-d₄) as internal standards for environmental trace analysis .
Q. How should researchers assess the thermal stability and storage conditions of this compound to prevent degradation?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >140°C).
- Storage : Store in amber glass at 2–8°C under inert gas (N₂/Ar) to inhibit nitro group reduction.
- Stability Monitoring : Perform monthly HPLC checks for degradation products (e.g., amine derivatives via nitro reduction) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction elucidate the molecular packing and resonance effects in this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation (e.g., dichloromethane/hexane).
- Data Collection : Use a Cu-Kα diffractometer; solve structure with SHELXL.
- Key Findings : Anticipate a monoclinic system (e.g., P2₁/c) with Z=4. Methyl groups induce steric hindrance, rotating the nitro group ~7° out of the aromatic plane. Bond lengths (C-NO₂: ~1.466 Å) reflect resonance delocalization .
Table 1 : Hypothetical Crystallographic Parameters
| Parameter | Value |
|---|---|
| a (Å) | 3.927 |
| b (Å) | 21.98 |
| c (Å) | 15.32 |
| β (°) | 94.12 |
| Space group | P2₁/c |
Q. What computational methods predict the electronic effects of substituents on the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G** to model electrostatic potentials and frontier orbitals.
- Key Insights : Nitro groups withdraw electron density (σ* orbital at -1.2 eV), while methyl groups donate weakly (+0.3 eV). Compare computed UV-Vis spectra (λmax ~350 nm) with experimental data to validate models .
Q. How do variable-temperature XRD and FTIR studies resolve phase transition mechanisms in nitroaniline derivatives?
- Methodological Answer :
- VT-XRD : Track unit cell expansion (e.g., b-axis increases from 21.98 Å to 22.30 Å at 138°C) during heating.
- FTIR : Monitor NO₂ asymmetric stretches (~1520 cm⁻¹) for π-π repulsion changes.
- Mechanism : Anisotropic thermal expansion triggers irreversible phase transitions, as seen in related thermosalient crystals .
Q. What methodologies apply deuterium-labeled analogs of this compound in environmental fate studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
